5-{[(2-Furylmethyl)amino]methyl}-2-furoic acid
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Overview
Description
5-({[(furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid is an organic compound that features a furan ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring imparts unique chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with furan-2-ylmethylamine. The reaction is carried out under controlled conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This approach can be particularly effective in producing furan derivatives, including 5-({[(furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid, on a larger scale .
Chemical Reactions Analysis
Types of Reactions
5-({[(furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid, tetrahydrofuran derivatives, and substituted furan compounds .
Scientific Research Applications
5-({[(furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-({[(furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors involved in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of 5-({[(furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid.
Furan-2-ylmethylamine: Another precursor used in the synthesis.
2,5-Furandicarboxylic acid: A related compound with similar chemical properties and applications.
Uniqueness
5-({[(furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid is unique due to its dual furan ring structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
5-[(furan-2-ylmethylamino)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-11(14)10-4-3-9(16-10)7-12-6-8-2-1-5-15-8/h1-5,12H,6-7H2,(H,13,14) |
InChI Key |
HQVSCZJYVAXYDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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